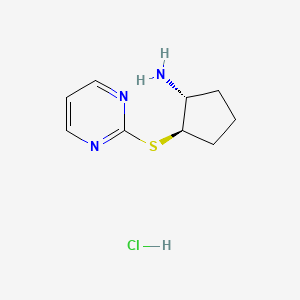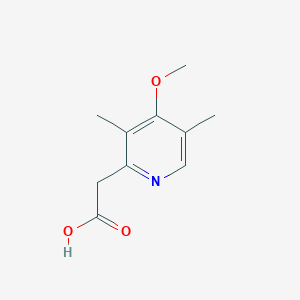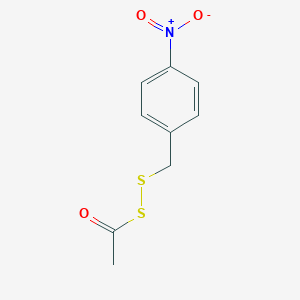![molecular formula C7H2Cl2O3 B12968369 5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)
5,6-Dichlorobenzo[d][1,3]dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichlorobenzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol . It is known for its unique structure, which includes a dioxole ring substituted with chlorine atoms at the 5 and 6 positions. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one typically involves the chlorination of benzo[d][1,3]dioxole. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions . The reaction proceeds as follows:
Benzo[d][1,3]dioxole+Cl2FeCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxyl-substituted derivatives .
Scientific Research Applications
5,6-Dichlorobenzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The chlorine atoms and the dioxole ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichlorobenzo[d][1,3]dioxole: Similar structure but lacks the carbonyl group at the 2-position.
6-Chlorobenzo[d][1,3]dioxol-5-ylmethanol: Contains a hydroxymethyl group instead of the carbonyl group.
Benzo[d][1,3]dioxole: The parent compound without chlorine substitution
Uniqueness
5,6-Dichlorobenzo[d][1,3]dioxol-2-one is unique due to the presence of both chlorine atoms and the carbonyl group, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C7H2Cl2O3 |
|---|---|
Molecular Weight |
204.99 g/mol |
IUPAC Name |
5,6-dichloro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H2Cl2O3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
InChI Key |
NHTFQWDGSTYLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


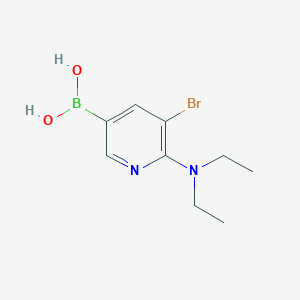

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
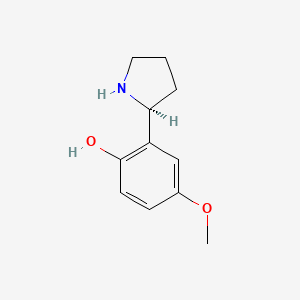
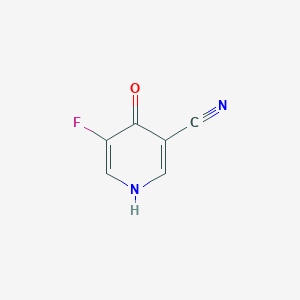
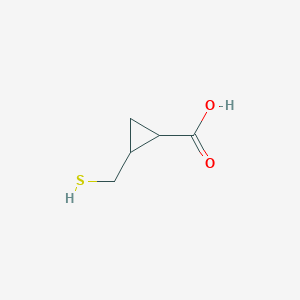
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
